molecular formula C26H42O4 B602412 5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 132071-85-3

5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B602412
CAS No.: 132071-85-3
M. Wt: 418.6
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Description

The compound 5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a synthetic secosteroid derivative sharing structural homology with vitamin D analogs. Its core consists of a cyclohexane-1,3-diol backbone with conjugated methylidene and indenylidene groups, while its distinguishing feature is the 3-hydroxy-3-methylbutoxy ethyl side chain. This substituent likely modulates solubility, receptor binding, and metabolic stability compared to related compounds .

Properties

IUPAC Name

5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXXSJZBSTYZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861174
Record name 20-(3-Hydroxy-3-methylbutoxy)-9,10-secopregna-5,7,10-triene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217872-70-2, 103909-75-7
Record name 20-(3-Hydroxy-3-methylbutoxy)-9,10-secopregna-5,7,10-triene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103909-75-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol involves multiple steps, including the formation of the cyclohexane ring, the introduction of the hydroxy and methylidene groups, and the establishment of the correct stereochemistry. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
This compound is noted for its structural similarity to vitamin D derivatives, suggesting potential biological activities. Research indicates that it may interact with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can modulate calcium homeostasis and influence bone health.

Case Study: Vitamin D Analogues

A study examining vitamin D analogues found that structural modifications can enhance biological activity while reducing side effects. The compound could serve as a lead compound for developing new analogues with improved efficacy in treating conditions like osteoporosis and certain cancers .

Table 1: Comparison of Biological Activities

Compound NameActivityReference
5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl...Potential anti-cancer
Vitamin D3Bone metabolism regulation
CalcitriolImmunomodulatory effects

Agricultural Applications

Pesticidal Properties
Research has indicated that compounds with similar structures exhibit pesticidal properties. The compound's unique functional groups may enhance its effectiveness against specific pests or diseases affecting crops.

Case Study: Fungicidal Activity

A recent study focused on the synthesis of new fungicides derived from complex organic compounds. It demonstrated that modifications to the molecular structure could yield compounds with improved antifungal activity against pathogens like Fusarium and Botrytis spp. . The intricate structure of 5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl... may offer similar benefits.

Table 2: Pesticidal Efficacy

Compound NameTarget Pest/DiseaseEfficacyReference
5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl...Fusarium spp.High
Traditional Fungicide AVarious fungiModerate

Material Science

Polymer Development
The compound's unique chemical structure allows for potential applications in polymer chemistry. Its ability to undergo various chemical reactions makes it a candidate for creating novel materials with specific properties.

Case Study: Synthesis of Functional Polymers

Research has explored the use of similar compounds in synthesizing functional polymers that exhibit enhanced thermal stability and mechanical properties. These polymers could be utilized in coatings, adhesives, and other industrial applications .

Table 3: Properties of Synthesized Polymers

Polymer TypePropertyReference
Thermoplastic PolymerHigh thermal stability
ElastomerEnhanced flexibility

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological responses. The exact mechanism depends on the context of its application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Paricalcitol (19-nor-1α,25-dihydroxyvitamin D₂)
  • Molecular Formula : C₂₇H₄₄O₃
  • Key Substituent : (E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl group.
  • Applications : Treatment of secondary hyperparathyroidism in chronic kidney disease.
  • Key Differences : The target compound replaces Paricalcitol’s dimethylheptenyl side chain with a 3-hydroxy-3-methylbutoxy ethyl group. This modification may reduce renal toxicity while enhancing metabolic stability due to shorter chain length and ether linkage .
Calcipotriene (Calcipotriol)
  • Molecular Formula : C₂₇H₄₀O₃
  • Key Substituent : Cyclopropyl-hydroxy-methylbutenyl side chain.
  • Applications : Topical treatment for psoriasis.
  • Key Differences : The cyclopropyl group in Calcipotriene enhances lipophilicity for dermal absorption, whereas the target compound’s hydroxybutoxy ethyl group may improve systemic bioavailability .
3-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7a-methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexanol
  • Molecular Formula : C₂₇H₄₄O₂
  • Key Substituent : 5-hydroxy-1,5-dimethylhexyl group.
  • Properties : Lower molecular weight (400.64 g/mol) and predicted pKa of 14.82, indicating reduced acidity compared to the target compound. The hexyl chain may confer higher membrane permeability but lower aqueous solubility .

Comparative Physicochemical Properties

Property Target Compound Paricalcitol Calcipotriene 3-{2-[1-(5-Hydroxy...}
Molecular Weight ~416–430 g/mol (inferred) 416.64 g/mol 412.60 g/mol 400.64 g/mol
LogP (Predicted) ~5.2 (moderate lipophilicity) 6.1 7.3 5.8
Water Solubility Low (ether side chain) Very low Very low Moderate
Key Functional Groups 3-hydroxy-3-methylbutoxy Dimethylheptenol Cyclopropyl Dimethylhexanol

Biological Activity

5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic compound that belongs to the class of vitamin D derivatives. Its intricate structure suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C26H42O4C_{26}H_{42}O_{4}, and it has a molecular weight of approximately 418.61 g/mol. The compound features a secosteroid backbone typical of vitamin D derivatives, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound is not naturally occurring and is primarily found in individuals exposed to it or its derivatives. It has been identified in human blood, suggesting possible metabolic pathways and biological significance in humans .

The exact mechanism of action for this compound remains underexplored. However, given its structural similarity to vitamin D, it may interact with vitamin D receptors (VDRs), influencing calcium metabolism and potentially modulating immune responses.

Metabolomic Studies

A study published in the Human Metabolome Database highlights that the compound is part of the human exposome, indicating its relevance in understanding human health and disease contexts. The exposome encompasses all environmental exposures over a lifetime and their cumulative effects on health .

Comparative Studies

A comparative analysis of similar compounds suggests that modifications in side chains significantly impact biological activity. For instance, compounds with hydroxy groups have shown enhanced interactions with cellular receptors compared to their non-hydroxylated counterparts.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
5-(2-{1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydro-1H-inden-4-ylidene}ethylidene)-4-methylidenecyclohexane-1,3-diol103909-75-7Potential VDR agonist
Calcitriol57665-75-7Calcium regulation
Ergocalciferol50-14-6Calcium absorption

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